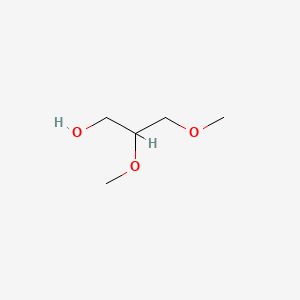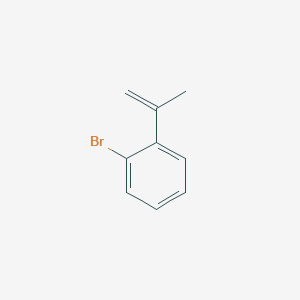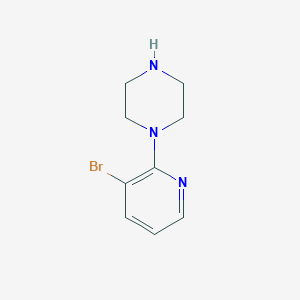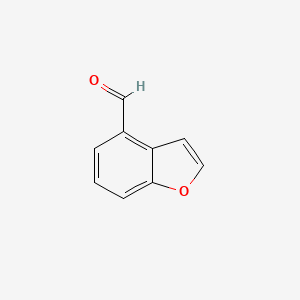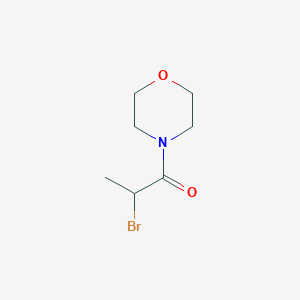
4-(2-Bromopropanoyl)morpholine
描述
4-(2-Bromopropanoyl)morpholine is a chemical compound with the molecular formula C7H12BrNO2 and a molecular weight of 222.08 g/mol . It is a brominated derivative of morpholine, characterized by the presence of a bromopropanoyl group attached to the nitrogen atom of the morpholine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
4-(2-Bromopropanoyl)morpholine can be synthesized through the reaction of morpholine with 2-bromopropionyl chloride in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an ethanol solvent at a temperature of around 78°C for several hours . The crude product is then purified through distillation under reduced pressure to obtain the final product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
化学反应分析
Types of Reactions
4-(2-Bromopropanoyl)morpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Hydrolysis: The bromopropanoyl group can be hydrolyzed under acidic or basic conditions to yield morpholine and other by-products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azido, cyano, and amino derivatives of morpholine.
Oxidation and reduction: Products vary depending on the specific reaction conditions and reagents used.
科学研究应用
4-(2-Bromopropanoyl)morpholine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(2-Bromopropanoyl)morpholine involves its interaction with molecular targets through its bromopropanoyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The compound may also act as an electrophile, participating in various biochemical pathways and affecting cellular processes.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(morpholin-4-yl)propan-1-one
- 1-Propanone, 2-bromo-1-(4-morpholinyl)-
Uniqueness
4-(2-Bromopropanoyl)morpholine is unique due to its specific bromopropanoyl group, which imparts distinct reactivity and properties compared to other brominated morpholine derivatives. This uniqueness makes it valuable in research and industrial applications where specific chemical behaviors are desired.
属性
IUPAC Name |
2-bromo-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJDDSHJGNOYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
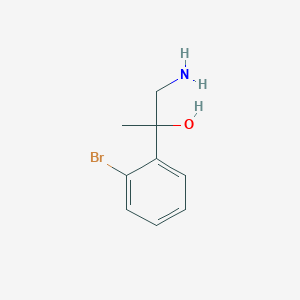
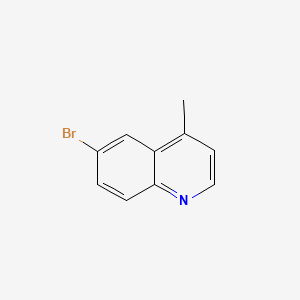
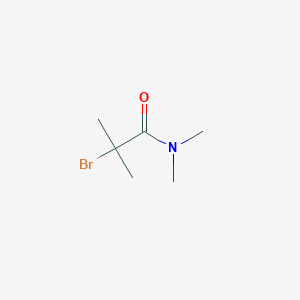
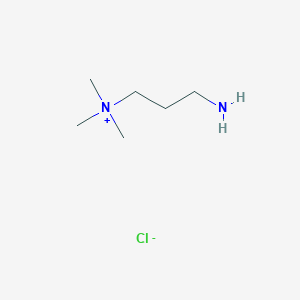
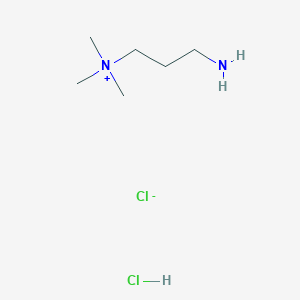

![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)

